molecular formula C23H20ClN3O2 B11118024 N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11118024
M. Wt: 405.9 g/mol
InChI Key: OUOHDGIQALZQJV-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C22H19ClN2O2. This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a methylphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the chlorophenyl and methylphenoxy groups. One common method involves the condensation of 4-chloroaniline with o-phenylenediamine to form the benzodiazole core. This intermediate is then reacted with 3-methylphenol in the presence of a suitable base to introduce the methylphenoxy group. Finally, the acetylation of the resulting compound yields the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
  • N-(4-Bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-[(4-Chlorophenyl)methyl]cyclopentanamine

Uniqueness

N-(4-CHLOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE stands out due to its unique combination of a benzodiazole ring and a chlorophenyl group, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H20ClN3O2/c1-16-5-4-6-19(13-16)29-15-22-26-20-7-2-3-8-21(20)27(22)14-23(28)25-18-11-9-17(24)10-12-18/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

OUOHDGIQALZQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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